(R,E)-2-methylhex-4-enoic acid

Catalog No.
S12537192
CAS No.
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,E)-2-methylhex-4-enoic acid

Product Name

(R,E)-2-methylhex-4-enoic acid

IUPAC Name

(E,2R)-2-methylhex-4-enoic acid

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)/b4-3+/t6-/m1/s1

InChI Key

HFAXNGJLZXRBRG-FCJGRKLLSA-N

Canonical SMILES

CC=CCC(C)C(=O)O

Isomeric SMILES

C/C=C/C[C@@H](C)C(=O)O

(R,E)-2-methylhex-4-enoic acid is an organic compound with the chemical formula C6H10O2C_6H_{10}O_2. It is classified as a carboxylic acid and features both an alkene and a carboxylic acid functional group, which contributes to its reactivity and potential applications in organic synthesis. The compound is known for its stereochemistry, specifically the (R) and (E) configurations that denote the spatial arrangement of its atoms, influencing its chemical behavior and interactions in biological systems .

Due to its functional groups:

  • Oxidation: The compound can be oxidized to yield ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The alkene can undergo electrophilic addition reactions, while the carboxylic acid can participate in nucleophilic substitution reactions.

Major Products of Reactions

  • Oxidation: Produces ketones or aldehydes.
  • Reduction: Produces alcohols.
  • Substitution: Produces halogenated alkanes or alkenes.

Research indicates that (R,E)-2-methylhex-4-enoic acid exhibits potential biological activity, particularly in enzyme interactions. Its structure allows it to form hydrogen bonds and ionic interactions, which may modulate enzyme activity and influence various biochemical pathways. This compound has been studied for its possible therapeutic properties, including implications in drug development .

Several methods exist for synthesizing (R,E)-2-methylhex-4-enoic acid:

  • Grignard Reagent Method: A suitable alkyl halide is reacted with magnesium to create a Grignard reagent, which is then reacted with an appropriate aldehyde or ketone.
  • Hydrolysis of Esters or Nitriles: Under acidic or basic conditions, esters or nitriles can be hydrolyzed to yield the desired carboxylic acid.
  • Chiral Auxiliary Approach: Utilizing chiral auxiliaries like oxazolidinone derivatives can also facilitate the synthesis of this compound .

(R,E)-2-methylhex-4-enoic acid serves multiple purposes across various fields:

  • Organic Synthesis: It acts as a building block for creating more complex molecules.
  • Biological Research: Investigated for its potential biological activity and interactions with enzymes.
  • Pharmaceuticals: Used as a precursor in drug synthesis, including the development of chiral drugs .
  • Industrial

The interactions of (R,E)-2-methylhex-4-enoic acid with enzymes and receptors have been a focus of scientific research. Its carboxylic acid group allows it to engage in hydrogen bonding and ionic interactions, while the alkene group can participate in addition reactions. These characteristics enable it to modulate enzyme activity and influence various biochemical processes .

Several compounds share structural similarities with (R,E)-2-methylhex-4-enoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Methylhexanoic AcidLacks the alkene groupLess reactive due to absence of double bond
Hex-4-enoic AcidSimilar structure but without the methyl groupDifferent steric and electronic properties
2-Methylpent-4-enoic AcidShorter carbon chainInfluences physical and chemical properties

Uniqueness

(R,E)-2-methylhex-4-enoic acid is unique due to the combination of both an alkene and a carboxylic acid group, allowing it to participate in a diverse range of

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

128.083729621 g/mol

Monoisotopic Mass

128.083729621 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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